molecular formula C15H26N2O4 B11831876 L-N-[4'-Boc-Piperidino]proline

L-N-[4'-Boc-Piperidino]proline

Cat. No.: B11831876
M. Wt: 298.38 g/mol
InChI Key: QPHMUHFEABFTFH-LBPRGKRZSA-N
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Description

L-N-[4’-Boc-Piperidino]proline, also known by its IUPAC name (2S)-1-[1-(tert-butoxycarbonyl)-4-piperidinyl]-2-pyrrolidinecarboxylic acid, is a chemical compound with the molecular formula C15H26N2O4 and a molecular weight of 298.38 g/mol . This compound is characterized by the presence of a piperidine ring and a proline derivative, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of L-N-[4’-Boc-Piperidino]proline may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

L-N-[4’-Boc-Piperidino]proline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted piperidino-proline derivatives .

Mechanism of Action

The mechanism of action of L-N-[4’-Boc-Piperidino]proline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s piperidine ring and proline moiety allow it to bind to active sites and modulate the activity of target proteins. This interaction can influence various biochemical pathways, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to L-N-[4’-Boc-Piperidino]proline include:

Uniqueness

L-N-[4’-Boc-Piperidino]proline is unique due to its combination of a piperidine ring and a Boc-protected proline derivative. This structural feature enhances its stability and reactivity, making it a valuable tool in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C15H26N2O4

Molecular Weight

298.38 g/mol

IUPAC Name

(2S)-1-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)11-6-9-16(10-7-11)17-8-4-5-12(17)13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19)/t12-/m0/s1

InChI Key

QPHMUHFEABFTFH-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C1CCN(CC1)N2CCC[C@H]2C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(CC1)N2CCCC2C(=O)O

Origin of Product

United States

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